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Beta-Amyloid (11-25)

Cat. No.: B1578810
M. Wt: 1755.0
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (11-25) peptide, with the amino acid sequence EVHHQKLVFFAEDVG , is a strategically important fragment of the full-length amyloid-beta protein and a valuable tool for investigating the molecular mechanisms of amyloid aggregation implicated in Alzheimer's disease pathology . This specific sequence encompasses a critical hydrophobic core region (LVFFA) that is fundamental to the self-assembly and aggregation properties of amyloid-beta . Research has demonstrated that the Aβ 11-25 fragment is capable of forming well-organized amyloid fibrils in vitro that are structurally similar to the pathogenic fibrils found in the brains of individuals with Alzheimer's disease . Studies on the structural properties of this peptide provide deep insights into the aggregation process. Molecular models indicate that systems of Aβ 11-25 peptides rapidly assemble into a random globular state, which subsequently evolves into stable, three- and four-stranded antiparallel beta-sheet structures . This aggregation process is significantly accelerated by the presence of pre-formed dimers, making it an excellent model for studying the early oligomerization events that are now widely believed to be highly toxic in Alzheimer's disease, potentially more so than the insoluble fibrils found in mature plaques . The peptide's defined behavior and manageable size make it particularly useful for nuclear magnetic resonance (NMR) spectroscopy, molecular dynamics simulations, and other biophysical techniques aimed at elucidating the kinetics and thermodynamics of beta-sheet formation . Main Research Applications: • Mechanistic Aggregation Studies: Serves as a model system to investigate the kinetics and pathways of amyloid fibril formation and the factors that influence this process . • Drug Discovery Screening: Used as a target in high-throughput assays to identify and characterize novel compounds, antibodies, or small molecules that can inhibit the aggregation of amyloid-beta peptides . • Structural Biology: Provides a simplified yet relevant template for determining the atomic-level structures of amyloid intermediates and fibrils using techniques like X-ray crystallography and solid-state NMR . • Toxicity Profiling: Helps researchers isolate the contribution of specific amyloid domains and aggregate forms (oligomers, protofibrils) to cellular dysfunction and neurotoxicity . Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper handling and disposal procedures consistent with safe laboratory practices should always be followed.

Properties

Molecular Weight

1755.0

sequence

EVHHQKLVFFAEDVG

Origin of Product

United States

Mechanisms of Fibrillogenesis and Aggregation of Beta Amyloid 11 25

Nucleation and Initiation Processes

The aggregation of Aβ(11-25) follows a nucleation-dependent polymerization model, a widely accepted concept for amyloid fibril formation. nih.govjst.go.jpmdpi.com This process is characterized by two distinct phases: a nucleation (or lag) phase and an elongation (or growth) phase. nih.govaging-us.com

PhaseDescriptionKey Characteristics
Nucleation (Lag Phase) Monomers self-associate to form stable nuclei.Slow, thermodynamically unfavorable, rate-limiting. nih.gov
Elongation (Growth Phase) Nuclei rapidly grow by adding monomers.Fast, thermodynamically favorable, exponential growth. nih.govaging-us.com
Saturation Phase Monomer concentration decreases, and fibril growth slows.Reaches a steady state or equilibrium. aging-us.com

The slow, rate-limiting nucleation phase can be significantly influenced or even bypassed by the presence of pre-existing aggregate species. nih.govfrontiersin.org Research on Aβ(11-25) has demonstrated that the aggregation process is markedly accelerated when preformed dimers are present. nih.gov These small oligomers can act as competent nuclei, effectively seeding the polymerization process and eliminating the kinetic barrier associated with de novo nucleus formation.

Similarly, the addition of "seeds," which are small, preformed fibril fragments, dramatically shortens the lag phase. aging-us.comfrontiersin.org These seeds provide a ready-made template onto which soluble monomers can directly deposit, initiating the elongation phase almost immediately. frontiersin.orgnih.gov This seeding phenomenon is a critical aspect of amyloid pathology, as it suggests that existing amyloid plaques can catalyze their own expansion by generating new aggregation sites. frontiersin.org The ability of preformed aggregates of Aβ(11-25) to seed further polymerization highlights a key mechanism for the propagation of amyloid structures.

Nucleation-Dependent Polymerization

Fibril Elongation and Assembly Pathways

Following the formation of a stable nucleus, fibril growth proceeds through several elongation and assembly pathways, leading to the formation of mature, stable amyloid structures.

The primary mechanism of fibril growth is the sequential addition of soluble monomers to the ends of existing fibrils. pnas.orgfrontiersin.org This elongation process is a templated assembly, where the structure of the fibril end dictates the conformation of the incoming monomer. pnas.org Studies suggest this process can be described by a "dock-lock" mechanism. acs.org First, a monomer in a relatively disordered state "docks" or adsorbs onto the fibril end. Subsequently, the monomer undergoes a conformational rearrangement to "lock" into the ordered, cross-β-sheet structure of the fibril. acs.org The rate of fibril growth is not primarily limited by the diffusion of monomers to the fibril ends but rather by the rate of this conformational conversion. aip.org

Nucleation TypeDescriptionRequirementsImpact on Aggregation
Primary Nucleation Formation of new nuclei from monomers alone.Monomers. pnas.orgInitiates the aggregation process; responsible for the lag phase. nih.gov
Secondary Nucleation Formation of new nuclei on the surface of existing fibrils.Monomers and Fibril Surfaces. nih.govAmplifies the number of aggregates; can become the dominant pathway after the lag phase. pnas.orgoaepublish.com

Within the growing aggregate, peptides are not static. Computer simulations of Aβ(11-25) aggregation have revealed that a "reptation" mechanism plays a significant role in the structural reorganization of the peptides. nih.gov This process involves snake-like movements of a peptide chain within an aggregate, allowing it to adjust its position and optimize its hydrogen-bonding network without completely detaching from the fibril. nih.govnih.gov This reptation motion is a highly efficient mechanism for error correction and structural refinement, enabling the peptide chains to anneal into the most stable, ordered β-sheet conformation characteristic of mature amyloid fibrils. nih.gov This dynamic reorganization is crucial for the stability and ordered nature of the final fibrillar structure.

Role of Secondary Nucleation Events

Role of Specific Amino Acid Residues and Sequence Motifs

The primary sequence of the Aβ (11-25) peptide contains specific residues and motifs that are fundamental to its ability to self-assemble into fibrils. The interactions between these residues drive the formation of the characteristic cross-β sheet structure of amyloid.

Importance of Phenylalanine Residues (e.g., Phe-19) in Fibril Formation

Aromatic residues, particularly phenylalanine, are known to play a significant role in the aggregation of many amyloidogenic proteins. pnas.orgroyalsocietypublishing.org In the context of Aβ (11-25), phenylalanine residues, such as Phe-19, are of particular importance. pnas.org

Research has shown that π-π stacking interactions between the aromatic rings of phenylalanine residues are a crucial stabilizing force in the formation and structure of amyloid fibrils. pnas.orgplos.orgsemanticscholar.org These interactions contribute to the "zipping" together of antiparallel β-sheets, a key feature of the amyloid architecture. pnas.org The structure of fibrils formed from the central region of Aβ (residues 11-25) demonstrates this intersheet stacking of phenylalanine rings. pnas.org

The critical role of phenylalanine is highlighted by substitution studies. Replacing phenylalanine residues with non-aromatic amino acids, such as alanine (B10760859), can significantly reduce or even prevent fibril formation. royalsocietypublishing.orgplos.org This underscores the idea that the aromatic nature of these residues is a key determinant in the self-assembly process. pnas.org Specifically, within the Aβ sequence, Phe-19 has been identified as being particularly important for the formation of fibrils. pnas.org In mature Aβ fibrils, Phe-19 is located within the fibril core and is not accessible to the solvent. semanticscholar.org

Identification of Core Aggregation Regions (e.g., KLVFFAE)

Within the broader Aβ peptide, specific short sequences have been identified as core aggregation regions that are sufficient to drive fibrillogenesis. One of the most well-studied of these motifs is KLVFFAE, which corresponds to residues 16-22 of the full-length Aβ peptide and partially overlaps with the Aβ (11-25) fragment. pnas.orgwikipedia.orgnih.gov

This particular sequence is known to form well-ordered amyloid fibrils on its own. pnas.orgwikipedia.org The central hydrophobic cluster, LVFFA (residues 17-21), has been especially implicated in the process of amyloid fibril formation. pnas.org The presence of the phenylalanine pair (FF) within this motif is a key feature, contributing to the stabilizing π-π stacking interactions discussed previously. pnas.orgplos.org

The identification of such core aggregation regions is significant because it suggests that the amyloidogenic properties of the entire peptide can be localized to a small, critical segment. Inhibitors designed to target this specific region have been shown to be effective in preventing the aggregation of the full-length Aβ peptide. pnas.org

Impact of Environmental Factors on Aggregation Kinetics and Pathways

The self-assembly of Aβ (11-25) into fibrils is not solely dependent on its amino acid sequence. Environmental conditions can profoundly influence the kinetics of aggregation, the morphology of the resulting fibrils, and the specific molecular arrangement (registry) of the peptides within the fibril structure.

pH Influence on Fibril Formation and Registry

The pH of the surrounding environment is a critical factor in the fibrillogenesis of Aβ peptides, including the Aβ (11-25) fragment. researchgate.net Changes in pH can alter the charge state of ionizable amino acid residues, such as glutamic acid (E), aspartic acid (D), and histidine (H), which are present in the Aβ (11-25) sequence. nih.gov These changes in charge affect the electrostatic interactions between peptide molecules, which in turn can influence aggregation rates and fibril structure. nih.govoup.com

Studies have shown that lower pH levels can accelerate the formation of amyloid fibrils. researchgate.netoup.com For the Aβ (11-25) peptide, fibril formation has been observed at both neutral (pH 7.4) and acidic (pH 2.4) conditions, with distinct structural differences. researchgate.net Solid-state NMR studies have revealed that the registry of the antiparallel β-sheets within Aβ (11-25) fibrils is pH-dependent. researchgate.netnih.govacs.org

At neutral pH, a specific registry is observed, but at acidic pH, this registry shifts. nih.gov This indicates that the balance of side-chain interactions, which are modulated by pH, determines the precise supramolecular organization of the β-sheets. nih.govacs.org For instance, at neutral pH, salt bridges between charged residues like glutamic acid and lysine (B10760008) can play a stabilizing role. pnas.org As the pH is lowered, the side chain of glutamic acid becomes neutral, diminishing the impact of this salt bridge and allowing other forces, such as hydrophobic and π-π interactions, to become more dominant in defining the fibril structure. nih.gov

pH ConditionObserved Fibril Morphologyβ-Sheet RegistryPrimary Driving Interactions
Neutral (e.g., pH 7.4)Straight, unbranched, ribbon-like filaments with a twist. researchgate.netAntiparallel, specific registry (17+k ↔ 20-k). nih.govElectrostatic interactions (salt bridges), π-π stacking. pnas.orgnih.gov
Acidic (e.g., pH 2.4)Straight, unbranched, ribbon-like filaments with a tighter twist. researchgate.netresearchgate.netAntiparallel, shifted registry (17+k ↔ 22-k). nih.govHydrophobic packing, π-π interactions. nih.gov

Ionic Strength Modulation of Aggregation Mechanisms

The ionic strength of the solution, determined by the concentration of dissolved salts, also plays a complex role in the aggregation of Aβ peptides. nih.gov Changes in ionic strength can modulate electrostatic interactions through a phenomenon known as Debye screening. nih.govresearchgate.net In essence, ions in the solution can shield the charges on the peptide molecules, reducing both repulsive and attractive electrostatic forces between them.

For amyloidogenic peptides, increasing the ionic strength often leads to an accelerated rate of aggregation. nih.govplos.org This is because the screening of repulsive charges between like-charged peptide monomers facilitates their association. The presence of ions may also promote the formation of β-sheet structures. plos.org

However, the effect of ionic strength is not solely due to charge screening. The specific type of ions present can also have an influence, a phenomenon related to the Hofmeister series. nih.gov Different ions can have varying effects on the solubility of the peptide and the stability of its secondary structure. It has been shown that ionic strength can influence the conformation and morphology of the resulting fibrils. nih.gov Therefore, the interplay between ionic strength and Aβ aggregation is a multifaceted process involving a balance of electrostatic screening, specific ion binding, and effects on peptide conformation. nih.gov

Structural Characterization of Beta Amyloid 11 25 Aggregates

Conformational Transitions and Secondary Structure Formation

The aggregation of Beta-Amyloid (11-25) is marked by a significant conformational change, a hallmark of amyloidogenic peptides. This transition is fundamental to the formation of the characteristic fibrillar structures.

In solution, the Beta-Amyloid (11-25) monomer typically exists in a disordered or random coil state. researchgate.net However, under conditions that favor aggregation, it undergoes a conformational transition to a β-sheet-rich structure. researchgate.netpnas.org This conversion is a critical early step in the fibrillation process. researchgate.net Analysis of the aggregation mechanism shows a rapid assembly from a random globular state into organized, multi-stranded β-sheets. anaspec.com This transition from a largely unstructured state to a highly ordered β-sheet conformation is a common feature observed in the aggregation of various amyloid-forming peptides. pnas.orgfrontiersin.org

A defining structural feature of Beta-Amyloid (11-25) fibrils is the arrangement of the β-strands into antiparallel β-sheets. anaspec.comnih.govnih.gov In this arrangement, adjacent β-strands run in opposite directions. frontiersin.org Solid-state Nuclear Magnetic Resonance (NMR) studies have been instrumental in determining this antiparallel organization. nih.gov Specifically, the central hydrophobic segment of the peptide, comprising residues LVFFA, adopts a β-strand conformation and participates in these antiparallel β-sheets. nih.gov This antiparallel arrangement has also been observed in fibrils formed by other amyloid-β fragments, such as Aβ(16-22) and Aβ(34-42). pnas.orgpnas.org Computer simulations further support that the system evolves into three- and four-stranded antiparallel β-sheets. anaspec.com

The fibrils formed by Beta-Amyloid (11-25) exhibit the classic cross-β structure, which is considered a universal hallmark of amyloid fibrils. pnas.orgwikipedia.orgresearchgate.net In the cross-β architecture, the β-sheets run parallel to the fibril axis, while the individual β-strands are oriented perpendicular to this axis. wikipedia.orgnih.gov This arrangement creates a highly stable and repetitive hydrogen-bonding network along the length of the fibril. pnas.org X-ray diffraction studies on Beta-Amyloid (11-25) fibrils have confirmed this cross-β fingerprint. nih.gov The presence of this structure is a key diagnostic feature used to classify protein aggregates as amyloid. wikipedia.org

Formation of Antiparallel Beta-Sheets

Fibril Polymorphism and Structural Heterogeneity

While sharing the common cross-β architecture, Beta-Amyloid (11-25) fibrils can exhibit significant structural diversity, a phenomenon known as polymorphism. This heterogeneity arises from variations in the packing of the β-sheets and side chains.

A key aspect of the structural polymorphism in Beta-Amyloid (11-25) fibrils is the variation in the registry of the intermolecular hydrogen bonds within the antiparallel β-sheets, which has been shown to be dependent on pH. nih.govnih.gov Solid-state NMR studies have revealed distinct hydrogen bond registries at different pH levels. nih.gov

pHHydrogen Bond Registry
pH 7.417 + k ↔ 20 - k
pH 2.417 + k ↔ 22 - k
Table 1: pH-Dependent Hydrogen Bond Registries in Beta-Amyloid (11-25) Fibrils. nih.govnih.gov

This pH-induced shift indicates that the precise alignment of the β-strands is determined by a sensitive balance of interactions, including electrostatic forces. nih.govnih.gov At neutral pH, electrostatic interactions, particularly involving the C-terminal charge group, play a crucial role in determining the registry. nih.govnih.gov The existence of different, yet highly ordered, registries under different conditions highlights the conformational adaptability of the peptide within the fibril structure. nih.gov

Beta-Sheet Registry Variations (e.g., pH-Dependent)

Advanced Biophysical and Spectroscopic Methodologies

A variety of sophisticated techniques have been employed to elucidate the high-resolution structure of Aβ(11-25) fibrils. These methods provide critical insights into the molecular arrangement of the peptides within the aggregate, revealing the common cross-β architecture and the specific structural polymorphisms that can arise.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) has been a powerful tool for determining the molecular structure of insoluble and non-crystalline amyloid fibrils. acs.orgnih.gov Studies on Aβ(11-25) have provided detailed information on peptide conformation and supramolecular organization.

One of the key findings from ssNMR is the pH-dependent nature of the β-sheet registry in Aβ(11-25) fibrils. acs.orgresearchgate.net At pH 7.4, ssNMR data, including rotational echo double resonance (REDOR) measurements, indicate an antiparallel β-sheet structure. researchgate.net Specifically, a registry of 17+k ↔ 20-k between adjacent peptide chains has been suggested. researchgate.net However, at a more acidic pH of 2.4, the registry shifts to a 17+k ↔ 22-k arrangement, while still maintaining an antiparallel β-sheet structure. researchgate.net This highlights the influence of side-chain ionization states on the packing of the peptide backbone. acs.org

Furthermore, ssNMR has been instrumental in identifying the specific residues that form the β-strand segments. For Aβ(11-25), residues 17-21 have been shown to participate in β-strands within antiparallel β-sheets, with hydrogen bonding occurring purely between molecules. acs.org The high level of structural order in Aβ(11-25) fibrils is evidenced by the narrow 13C and 15N linewidths observed in ssNMR spectra, which are in the range of 0.5-1.5 ppm under magic-angle spinning (MAS) conditions. nih.gov This degree of order approaches that seen in protein crystals. nih.gov

NMR Structural Insights into Aβ(11-25) Fibrils
ParameterFindingMethodologyCitation
β-Sheet ArrangementAntiparallelSolid-State NMR acs.orgresearchgate.net
Hydrogen Bonding Registry (pH 7.4)17+k ↔ 20-k15N{17O} REAPDOR researchgate.net
Hydrogen Bonding Registry (pH 2.4)17+k ↔ 22-kSolid-State NMR researchgate.net
β-Strand Forming Residues17-21Solid-State NMR acs.org
Structural OrderHigh (Linewidths 0.5-1.5 ppm)MAS Solid-State NMR nih.gov

Electron Microscopy (e.g., TEM, Cryo-EM)

Electron microscopy (EM), including transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM), provides direct visualization of the morphology of Aβ(11-25) aggregates.

TEM images of negatively stained Aβ(11-25) fibrils formed at both pH 7.4 and pH 2.4 reveal straight, unbranched, ribbon-like filaments that are several micrometers in length. researchgate.net These fibrils often exhibit a periodic twist along their long axis, a common feature of amyloid fibrils. researchgate.net While fibrils formed under different pH conditions show characteristic amyloid morphologies, some studies have noted differences in fibril diameter. For instance, some reports describe fibrils with a diameter of approximately 5 nm. researchgate.net

Cryo-EM, which allows for the imaging of hydrated samples without staining, has corroborated the fibrillar nature of Aβ(11-25) aggregates and has been crucial in studying the polymorphism of amyloid fibrils in general. pnas.org For Aβ(11-25), cryo-EM has confirmed the presence of a strong meridional signal at 4.7 Å, a hallmark of the cross-β structure common to amyloid fibrils. mdpi.com

Electron Microscopy Findings for Aβ(11-25) Aggregates
TechniqueObservationDimensions/FeaturesCitation
TEMStraight, unbranched, ribbon-like filamentsLength: several micrometers; Diameter: ~5 nm researchgate.net
TEMPeriodic twist along the fibril axis- researchgate.net
Cryo-EMConfirmation of cross-β structureStrong meridional signal at 4.7 Å mdpi.com

X-ray Diffraction Studies

X-ray fiber diffraction is a key technique for determining the fundamental repeating structures within amyloid fibrils. springernature.com For Aβ(11-25), X-ray diffraction patterns consistently show the characteristic "cross-β" fingerprint, which includes a strong meridional reflection at approximately 4.7 Å and an equatorial reflection around 10 Å. nih.govpnas.orgnih.gov The 4.7 Å spacing corresponds to the distance between adjacent β-strands within a hydrogen-bonded β-sheet, while the ~10 Å reflection relates to the spacing between β-sheets. pnas.orgnih.gov

Studies on magnetically aligned Aβ(11-25) fibrils have provided more detailed diffraction data, allowing for the construction of a model for the arrangement of peptides within the fiber. nih.gov An intriguing feature revealed by these studies is that the β-sheets, which are about 5.2 nm wide, stack by slipping relative to each other by the length of two amino acid residues (0.70 nm), forming β-ribbons with a thickness of 4.42 nm. nih.gov The high degree of order in Aβ(11-25) assemblies is indicated by the observation of well-defined Bragg reflections on layer lines in the diffraction patterns. core.ac.uk

X-ray Diffraction Data for Aβ(11-25) Fibrils
Diffraction FeatureSpacingStructural InterpretationCitation
Meridional Reflection~4.7 ÅInter-strand distance in a β-sheet nih.govpnas.orgnih.gov
Equatorial Reflection~10 ÅInter-sheet distance pnas.orgnih.gov
β-Sheet StackingSlipped by 0.70 nmFormation of β-ribbons (4.42 nm thick) nih.gov

Circular Dichroism (CD) and Thioflavin T (ThT) Fluorescence Assays

Circular dichroism (CD) spectroscopy is a widely used technique to monitor changes in the secondary structure of proteins during aggregation. jasco-global.comspringernature.com For Aβ peptides, CD is valuable for observing the transition from a random coil or α-helical conformation to a β-sheet-rich structure, which is characteristic of amyloid formation. jasco-global.com The development of algorithms like BeStSel allows for a more detailed and accurate estimation of secondary structure content, particularly for β-sheet-rich proteins and amyloid fibrils. pnas.org

Thioflavin T (ThT) fluorescence assays are the gold standard for quantifying amyloid fibrils and monitoring the kinetics of fibril formation in vitro. tandfonline.commdpi.comnih.gov ThT is a dye that exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to the cross-β structure of amyloid fibrils. tandfonline.com This property allows for real-time tracking of the aggregation process, often revealing a sigmoidal curve that reflects the nucleation and elongation phases of fibrillization. nih.govresearchgate.net While highly useful, it is important to note that factors such as pH and the charge of the protein can influence ThT binding and fluorescence, which must be considered when interpreting results. tandfonline.com

Molecular Interactions Influencing Beta Amyloid 11 25 Aggregation

Peptide-Peptide Interactions Driving Self-Assembly

The self-assembly of Beta-Amyloid (11-25) into larger structures is primarily driven by a combination of hydrogen bonding and hydrophobic interactions between individual peptide chains. acs.org These interactions lead to the formation of β-sheet structures, which are the hallmark of amyloid fibrils. acs.org In this arrangement, the peptide backbones form a network of hydrogen bonds, orienting the amino acid side chains outwards. The hydrophobic residues within the sequence then interact, further stabilizing the growing aggregate.

Studies have shown that short segments of amyloid-forming peptides, including Aβ(11-25), can self-assemble into ribbon-like morphologies. nih.gov These ribbons are characterized by a cross-β structure where antiparallel β-sheets are formed with specific intermolecular hydrogen bond registries. nih.gov The growth of these ribbons occurs along the direction of the hydrogen bonds between the β-strands. nih.gov Molecular dynamics simulations have provided insights into the initial stages of aggregation, revealing that peptides can explore various amyloid-competent topologies, although the transition to stable, rapidly forming fibrils involves rare critical steps. imrpress.com The process often involves a transition from transient α-helical structures to stable β-sheets, a mechanism that appears to be a common feature in the self-assembly of various amyloidogenic peptides. researchgate.net

Table 1: Key Peptide-Peptide Interactions in Beta-Amyloid (11-25) Self-Assembly

Interaction TypeDescriptionRole in Aggregation
Hydrogen Bonding Formation of bonds between the backbone amide and carbonyl groups of adjacent peptide chains.Creates the characteristic cross-β sheet structure, forming the core of the fibril. acs.orgnih.gov
Hydrophobic Interactions Interactions between the nonpolar side chains of amino acids within the peptide sequence.Stabilizes the β-sheet structure and drives the packing of peptide dimers into larger oligomers and fibrils. acs.org
Electrostatic Interactions Attraction or repulsion between charged amino acid residues.Can influence the initial association of peptides and the overall morphology of the aggregates.

Interactions with Exogenous Molecules and Compounds

The aggregation pathway of Beta-Amyloid (11-25) can be significantly influenced by the presence of external molecules. These molecules can either promote or inhibit the formation of amyloid fibrils, offering potential therapeutic avenues.

A variety of small molecules have been identified that can interact with amyloid peptides and modulate their aggregation. oaepublish.com These modulators can act through several mechanisms, including stabilizing the native conformation of the peptide, redirecting the aggregation pathway towards non-toxic "off-pathway" aggregates, or binding to specific regions of the peptide to prevent the formation of ordered fibrils. oaepublish.com For instance, certain compounds can bind to the amyloid protein and alter its aggregation trajectory, leading to the formation of amorphous aggregates instead of the highly structured and toxic β-sheet-rich fibrils. oaepublish.com

Research has focused on identifying small molecules that can inhibit the initial stages of aggregation or even disaggregate pre-formed fibrils. oaepublish.comresearchgate.net Tramiprosate, for example, is a small molecule that binds to soluble amyloid and inhibits its aggregation. frontiersin.org Other strategies involve the development of BACE1 inhibitors, which prevent the initial cleavage of the amyloid precursor protein, thereby reducing the production of amyloid-beta peptides. frontiersin.orgplos.org

Table 2: Examples of Small Molecule Modulators and Their Proposed Mechanisms

Small Molecule ClassExample(s)Proposed Mechanism of Action
Amyloid Binders TramiprosateBinds to soluble Aβ, inhibiting aggregation and plaque formation. frontiersin.org
BACE1 Inhibitors LY3202626Reduces the production of Aβ peptides by inhibiting the BACE1 enzyme. frontiersin.orgplos.org
Aggregation Diverters Polyphenols (e.g., Curcumin, Resveratrol)Can redirect aggregation towards the formation of non-toxic, amorphous aggregates. researchgate.net

Peptide-based inhibitors represent a targeted approach to preventing Beta-Amyloid aggregation. These inhibitors are often designed based on the Aβ sequence itself, particularly fragments from the central hydrophobic core (CHC) which is crucial for self-assembly. nih.gov These peptidic inhibitors can work by binding to specific sites on the Aβ peptide, thereby blocking the sites necessary for peptide-peptide interactions and fibril formation. exonpublications.commazums.ac.ir

One strategy involves designing peptides that mimic the Aβ sequence but contain modifications that disrupt β-sheet formation. For example, the peptide iAβ5, which is based on the Aβ(17-21) sequence but includes a proline residue, has been shown to inhibit Aβ aggregation by disrupting the hydrogen bonds required for fibril formation. mazums.ac.ir To enhance their stability and efficacy, these peptides can be modified, for instance, through N-methylation or by creating retro-inverso peptides, which are composed of D-amino acids. exonpublications.commazums.ac.ir Another approach involves designing peptides that bind to critical motifs for aggregation, such as the GxMxG motif, thereby inhibiting the packing of amyloid fibrils. plos.org

Table 3: Examples of Peptidic Inhibitors and Their Design Strategies

Peptidic InhibitorDesign StrategyMechanism of Inhibition
iAβ5 (LPFFD) Based on Aβ(17-21) with a Proline substitution.Disrupts intramolecular hydrogen bonds necessary for fibril formation. mazums.ac.ir
LK7 (Ac-LVFFARK-NH2) Based on the Aβ(17-21) sequence.Binds to Aβ and prevents fibril formation, though it has a tendency for self-aggregation. mazums.ac.ir
YS-RD11 (RETLVYLTHLD) A synthetic 11-mer peptide.Suppresses aggregation of Aβ(25-35) and can resolve pre-formed aggregates. nih.gov

Small Molecule Modulators of Aggregation

Interactions with Biological Membrane Components (in experimental models)

The cellular membrane is increasingly recognized as a critical player in the aggregation of amyloid peptides. Interactions between Beta-Amyloid (11-25) and membrane components can significantly alter the peptide's conformation and aggregation kinetics.

Amyloid-beta peptides can interact with lipid bilayers through both electrostatic and hydrophobic interactions. mdpi.com The initial attachment can be driven by electrostatic forces between the charged residues of the peptide and the charged headgroups of membrane lipids. mdpi.com Following this initial binding, hydrophobic portions of the peptide can insert into the hydrophobic core of the lipid bilayer. plos.orgnih.gov This interaction is not uniform and can depend on the lipid composition of the membrane. For example, membranes enriched in certain lipids like cholesterol and sphingolipids, often found in lipid rafts, can act as platforms that concentrate Aβ peptides, thereby facilitating their aggregation. mdpi.comacs.org

The interaction with lipid membranes can induce significant conformational changes in Beta-Amyloid peptides. mdpi.com In solution, Aβ is often found in a random coil or α-helical conformation. pnas.org However, upon interacting with a lipid bilayer, the peptide can undergo a conformational transition to a β-sheet structure, which is the prerequisite for fibril formation. mdpi.compnas.org This membrane-associated nucleation process can accelerate aggregation by increasing the local concentration of the peptide and providing a surface that templates the formation of β-sheets. nih.gov The hydrophobic environment of the membrane is thought to stabilize the β-sheet conformation. nsr-jinr.ru Furthermore, the interaction can disrupt the lipid bilayer itself, leading to changes in membrane fluidity and permeability, which may contribute to the cytotoxic effects of amyloid aggregates. nih.govacs.org

Table 4: Summary of Beta-Amyloid (11-25) Interactions with Membrane Components

Interaction AspectDescriptionConsequence
Initial Binding Electrostatic attraction between charged peptide residues and lipid headgroups.Adsorption of the peptide onto the membrane surface. mdpi.com
Membrane Insertion Hydrophobic regions of the peptide penetrate the lipid bilayer core.Partial or full insertion of the peptide into the membrane. plos.org
Conformational Change Transition from random coil or α-helix to β-sheet structure.Facilitates the formation of aggregation-prone species. mdpi.compnas.org
Aggregation Nucleation Increased local peptide concentration on the membrane surface.Accelerates the formation of oligomers and fibrils. nih.gov
Membrane Disruption Alteration of lipid packing, fluidity, and permeability.Can lead to membrane damage and cellular toxicity. nih.govacs.org

Lipid Bilayer Interactions

Influence of Metal Ions on Aggregation Pathways

The aggregation of beta-amyloid peptides is significantly modulated by the presence of metal ions. nih.gov Elevated concentrations of metal ions, particularly zinc, copper, and iron, have been identified in the amyloid plaques found in Alzheimer's disease patients, suggesting a direct role in the disease's pathology. nih.govacs.orgnih.gov These metal ions can interact with the beta-amyloid peptide, influencing its aggregation kinetics and the morphology of the resulting aggregates. nih.govacs.org The nature of this influence—whether it accelerates or inhibits aggregation—often depends on the specific metal ion, its concentration, and the molar ratio of the metal to the peptide. acs.org

Copper (Cu²⁺)

Conversely, at higher or stoichiometric concentrations, Cu²⁺ can promote rapid aggregation, often leading to the formation of amorphous, non-fibrillar precipitates rather than ordered amyloid fibrils. acs.orgmdpi.comaip.org Some studies have shown that Cu²⁺ binding increases the proportion of β-sheet structures, which can be responsible for aggregation. frontiersin.org The interaction between copper and beta-amyloid is also associated with increased cellular toxicity, partly due to the redox activity of the Cu²⁺-Aβ complex, which can generate reactive oxygen species (ROS). frontiersin.orgrsc.orgmdpi.com The binding of Cu²⁺ to beta-amyloid primarily involves three histidine residues (His6, His13, and His14) in the N-terminal portion of the peptide. nih.govrsc.org

Cu²⁺:Aβ RatioEffect on AggregationResulting Aggregate MorphologyReference
Substoichiometric (Low)Inhibition/Retardation of fibrillizationForms aggregation-inert monomeric complexes acs.orgnih.gov
Stoichiometric to HighAcceleration/Promotion of aggregationAmorphous, non-fibrillar aggregates acs.orgmdpi.com
VariableIncreases β-sheet structureFibril formation enhanced under certain conditions frontiersin.org

Zinc (Zn²⁺)

Zinc ions (Zn²⁺) are potent inducers of beta-amyloid aggregation. plos.orgmdpi.com Unlike the dual role of copper, zinc consistently promotes the rapid aggregation of the peptide, effectively eliminating the lag phase typically associated with fibril formation. nih.govmdpi.com The interaction is mediated by zinc binding to the N-terminal region of the peptide, which causes intramolecular bridges between adjacent Aβ peptides, leading to oligomerization and plaque formation. mdpi.com

The resulting aggregates are generally amorphous and non-fibrillar. mdpi.com There is some debate in the scientific literature regarding the toxicity of these zinc-induced aggregates, with some researchers suggesting they may be less neurotoxic than other forms, thereby representing a potential neuroprotective mechanism. mdpi.com Studies have shown that zinc ions can increase the stability of Aβ oligomers while reducing the stability of mature Aβ fibrils. researchgate.net The removal of zinc through chelation can dissolve or block the formation of Aβ aggregates. mdpi.com

ConditionEffect on Aggregation PathwayKey FindingsReference
Presence of Zn²⁺Accelerates aggregation, eliminates lag phasePromotes formation of amorphous, non-fibrillar aggregates nih.govmdpi.com
Zn²⁺ BindingStabilizes oligomers, destabilizes fibrilsZinc ions are more effective than copper ions at destabilizing the fibril structure researchgate.net
Zinc ChelationInhibits or reverses aggregationDissolves Aβ deposits from brain tissue mdpi.com

Iron (Fe²⁺/Fe³⁺)

Iron, in both its ferrous (Fe²⁺) and ferric (Fe³⁺) states, has been shown to interact with beta-amyloid and promote its aggregation into fibrous forms. frontiersin.orgmdpi.com In vitro studies have demonstrated that increasing iron concentrations can accelerate the formation of Aβ plaques and tangles. nih.gov The interaction of iron with the Aβ peptide can lead to conformational changes, specifically an increase in β-sheet content, which facilitates the formation of oligomers and fibrils. frontiersin.org

A significant aspect of the iron-Aβ interaction is its redox activity. nih.gov The Aβ peptide can reduce Fe³⁺ to Fe²⁺. frontiersin.orgroyalsocietypublishing.org This redox cycling, particularly in the presence of molecular oxygen, can lead to the production of highly toxic reactive oxygen species (ROS) through Fenton-like reactions. mdpi.comfrontiersin.org This process not only contributes to oxidative stress, a key feature of neurodegeneration, but can also lead to the formation of more toxic Aβ oligomers. frontiersin.orgnih.gov The accumulation of iron within Aβ aggregates has been observed in pathological lesions, suggesting Aβ is capable of sequestering iron, which then contributes to localized redox activity and toxicity. royalsocietypublishing.orgacs.org

Iron SpeciesEffect on AggregationAssociated ProcessesReference
Fe²⁺ and Fe³⁺Promotes aggregationIncreases β-sheet content, leading to oligomers and fibrils frontiersin.org
Fe³⁺Reduction to Fe²⁺ by AβAβ-mediated reduction creates redox-active iron royalsocietypublishing.org
Fe²⁺/Fe³⁺ CyclingGeneration of Reactive Oxygen Species (ROS)Contributes to oxidative stress and formation of toxic oligomers mdpi.comfrontiersin.orgnih.gov

Computational Modeling and Simulation Studies of Beta Amyloid 11 25

Molecular Dynamics (MD) Simulations of Aggregation

Molecular dynamics (MD) simulations are widely employed to study the spontaneous self-assembly of Aβ peptides. nih.gov For fragments like Aβ(11-25), simulations often utilize coarse-grained models, which simplify the atomic representation to study longer timescale events like aggregation. plos.org These simulations, starting with peptides in random coil conformations, reveal that the initial steps of aggregation involve the formation of amorphous aggregates where two- or three-stranded β-sheets can rapidly form. nih.gov

However, achieving a fully ordered, fibrillar structure in simulations is challenging. Multiple simulations of four Aβ(11-25) chains, for instance, failed to spontaneously form a stable four-stranded β-sheet, indicating that the peptides can become trapped in amorphous, kinetically stable states. nih.gov This suggests that the formation of ordered β-sheet structures is a rare event and may follow complex pathways. nih.gov Simulations also indicate the transient sampling of various intermediate species, including those with α-helical content, though these are typically low in population. nih.gov The transition from an α-helical intermediate to a β-sheet structure is a key event, which simulations suggest can occur through the unfolding of the helix into a random coil, followed by conversion into an antiparallel β-sheet. nih.gov This conformational change is associated with an increase in contacts between peptides. nih.gov

Theoretical Models of Peptide Folding and Fibril Assembly

The process of fibril formation is often described by theoretical models that complement direct simulation. frontiersin.org One of the most prominent models is the nucleation-growth (or nucleation-polymerization) scenario, where monomers must first form a stable nucleus of a certain critical size. nih.gov Once this nucleus is formed, the subsequent elongation into a mature fibril can proceed rapidly. plos.org Theoretical models for Aβ(11-25) fibril assembly are built upon structural data showing that the fibrils are composed of antiparallel β-sheets. nih.govnih.gov

Various computational models have been developed to understand the peptide folding and assembly process, ranging from simple lattice models to more complex off-lattice and coarse-grained approaches. frontiersin.org Lattice models can simulate the geometric properties of β-strands at a lower computational cost by considering key parameters like amino acid position, secondary structure state, and side-chain direction. frontiersin.org Theoretical models for Aβ(11-25) fibril structure are often constructed by assembling multiple peptide chains into β-sheets, which are then packed into protofilaments. nih.gov These models are then refined and validated using short MD simulations in explicit water to test their stability and agreement with experimental data. nih.govnih.gov The overarching goal of these models is to understand how the peptide sequence dictates the final, stable fibrillar architecture. frontiersin.org

Insights into Microscopic Factors Controlling Beta-Sheet Registry

A key insight from computational studies of Aβ(11-25) is the understanding of the microscopic factors that control the registry of β-sheets—that is, the specific alignment of amino acid residues between adjacent strands in a β-sheet. nih.gov Solid-state NMR experiments have shown that Aβ(11-25) fibrils exhibit a pH-dependent registry. pnas.orgresearchgate.net Theoretical modeling has been instrumental in explaining the origin of this phenomenon. nih.govnih.gov

At a neutral pH of 7.4, the β-sheets adopt a registry designated as R1 (17+k ↔ 20-k), where residue 17+k on one strand aligns with residue 20-k on the adjacent strand. nih.govpnas.org When the pH is lowered to an acidic level of 2.0, the registry shifts to R2 (17+k ↔ 22-k). nih.govpnas.org Computational free energy calculations correctly predicted that the R1 registry is more stable at neutral pH, with a calculated free energy difference of approximately 5 kcal/mol compared to the R2 registry. nih.gov

The driving forces behind this registry shift have been identified through detailed energetic analysis in simulations.

At Neutral pH (R1 Registry): The dominant factor stabilizing the R1 registry is electrostatic interactions. nih.govnih.gov A critical salt bridge forms between the positively charged side chain of Lysine-16 (K16) and the negatively charged side chain of Glutamic acid-22 (E22). nih.gov The charged carboxy-terminus of the peptide also plays a crucial role in the electrostatic balance that favors this specific alignment. nih.govnih.gov

At Acidic pH (R2 Registry): At low pH, the side chain of Glutamic acid-22 becomes protonated and thus electrically neutral. nih.gov This neutral state eliminates the critical K16-E22 salt bridge. nih.gov Consequently, electrostatic interactions become less dominant, and the structure is primarily governed by hydrophobic packing and potential π-π stacking interactions between the aromatic residues (Phenylalanine-19 and Phenylalanine-20). nih.gov This shift in the balance of forces results in the stabilization of the alternative R2 registry. nih.gov

These findings highlight the sensitive balance between electrostatic and hydrophobic interactions in determining the precise molecular architecture of amyloid fibrils. nih.gov

Data Tables

Table 1: pH-Dependent Beta-Sheet Registry in Aβ(11-25) Fibrils

pH ConditionExperimentally Observed RegistryComputationally Favored RegistryPrimary Stabilizing InteractionsKey Residue Interactions
Neutral (pH 7.4) R1: 17+k ↔ 20-k pnas.orgresearchgate.netR1 nih.govElectrostatic Interactions nih.govnih.govSalt bridge: Lysine-16 ↔ Glutamic acid-22 nih.gov
Acidic (pH 2.0) R2: 17+k ↔ 22-k pnas.orgresearchgate.netR2 nih.govHydrophobic Packing, π-π Stacking nih.govHydrophobic core (F19, F20) nih.gov

Application of Beta Amyloid 11 25 in in Vitro and Non Human in Vivo Disease Models

Utility in Mechanistic Studies of Amyloid Pathology

Beta-Amyloid (11-25) is a valuable tool for investigating the molecular processes of amyloid formation and its resulting pathological effects. nih.gov Studies using fragments like Aβ(11-25) help to delineate the specific regions of the full-length peptide that are crucial for aggregation and neurotoxicity. researchgate.net Research has shown that peptides within the Aβ sequence, such as the 25-35 fragment, can exhibit rapid aggregation and neurotoxicity. pnas.org The Aβ(11-25) fragment, like other segments, has been observed to form amyloid fibrils and displays an antiparallel β-strand orientation, a feature also seen in certain pathological mutants and oligomeric forms of Aβ. nih.gov

The aggregation process of Aβ is a central event in the amyloid cascade hypothesis, which posits that the accumulation of Aβ initiates a sequence of events leading to neurodegeneration. frontiersin.org By studying the aggregation properties of fragments like Aβ(11-25), researchers can gain insights into the structural transitions that lead to the formation of β-sheet-rich structures, which are characteristic of amyloid fibrils. nih.govresearchgate.net These studies often involve examining the effects of amino acid substitutions or deletions to pinpoint the residues that drive these processes. researchgate.net

Furthermore, the neurotoxic effects of Aβ are not solely attributed to large, insoluble plaques but also to smaller, soluble oligomeric forms. wikipedia.orgnih.gov Fragments like Aβ(11-25) can be used to model and study the toxicity of these smaller aggregates. For instance, research on the related Aβ(25-35) fragment has shown it can generate free radicals, leading to oxidative stress and damage to neurons, a key aspect of AD pathology. pnas.orgacs.org This provides a simplified system to investigate the fundamental mechanisms of Aβ-induced neuronal injury.

Development and Characterization of Experimental Models of Amyloidosis

To study amyloidosis in a controlled laboratory setting, researchers rely on various experimental models that replicate aspects of the disease. Aβ(11-25) and other fragments play a role in the development of these models.

Cell culture models are essential for studying the cellular mechanisms of amyloid pathology. In these in vitro systems, neuronal or other cell lines are exposed to Aβ peptides to observe the subsequent effects on cell viability, function, and morphology. mdpi.com Fragments like Aβ(25-35), which is contained within the Aβ(11-40/42) sequence and is considered a highly toxic region, are frequently used to create these models because they can induce neurotoxicity and apoptosis. researchgate.net

The use of specific Aβ fragments allows for a more targeted investigation of the cellular pathways affected by amyloid peptides. For example, the SH-SY5Y human neuroblastoma cell line is often used in conjunction with Aβ fragments to establish a cellular model of AD. researchgate.net These models are instrumental in screening potential therapeutic compounds that may inhibit Aβ aggregation or protect against its toxic effects. researchgate.net The process often involves assessing changes in cell morphology, viability, and the presence of apoptosis markers following treatment with the Aβ fragment. researchgate.net

Aβ FragmentModel SystemObserved Pathological FeaturesResearch Application
Aβ(25-35)SH-SY5Y neuroblastoma cellsDecreased cell viability, increased apoptosis, abnormal nuclear morphology. researchgate.netScreening of potential AD drugs, studying mechanisms of neurotoxicity. researchgate.net
Aβ(1-42)Primary neuronal culturesSynaptic dysfunction, neuronal death. mdpi.comInvestigating the effects of different Aβ isoforms on neuronal health.
Aβ(11-25)In vitro aggregation assaysForms amyloid fibrils with antiparallel β-sheets. nih.govUnderstanding the structural basis of amyloid formation. nih.gov

While mammalian models, particularly transgenic mice, are widely used in AD research, invertebrate models like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (roundworm) offer advantages such as a shorter lifespan and simpler genetic manipulation. nih.govnih.gov These models are used to study the in vivo consequences of Aβ expression and aggregation.

In Drosophila, the expression of human APP and the enzymes required for its cleavage can lead to the formation of Aβ plaques, age-dependent neurodegeneration, and behavioral deficits. jneurosci.org While full-length APP is often used, the principles of using specific fragments to understand function can be applied. For instance, expressing specific regions of APP can help to dissect the roles of different domains in vivo. pnas.orgpnas.org These invertebrate models have been instrumental in genetic screens to identify modifiers of Aβ toxicity and to test the efficacy of potential therapeutic agents. jneurosci.org

Animal ModelTransgene/Expressed PeptideKey Pathological FindingsUtility in Research
Drosophila melanogaster (Fruit Fly)Human APP and BACEAge-dependent neurodegeneration, β-amyloid plaque formation, shortened lifespan. jneurosci.orgGenetic screening for modifiers of Aβ toxicity, testing therapeutic compounds. jneurosci.org
Caenorhabditis elegans (Roundworm)Human Aβ(1-42)Intramuscular Aβ deposits, paralysis phenotype. nih.govStudying the basic mechanisms of Aβ toxicity and aggregation in a simple organism. nih.gov
Transgenic MiceMutant human APPAmyloid plaques, cognitive deficits. nih.govPreclinical testing of therapies, studying the long-term progression of amyloid pathology. nih.gov

Cell Culture Models

Contribution to Understanding the Amyloid Hypothesis as a Research Tool

The amyloid hypothesis has been the dominant framework for AD research for decades, proposing that the accumulation of Aβ is the primary event that triggers a cascade of pathological events, including the formation of neurofibrillary tangles, neuronal cell death, and dementia. frontiersin.orgmdpi.com Research tools like Aβ(11-25) are crucial for testing and refining this hypothesis.

By allowing researchers to study the aggregation and toxicity of a specific, defined portion of the Aβ peptide, fragments like Aβ(11-25) help to dissect the complex processes involved in the amyloid cascade. nih.govresearchgate.net Studies with such fragments have provided evidence for the "toxic fragment" hypothesis, which suggests that shorter, aggregation-prone regions of Aβ are key drivers of pathology. researchgate.net

The ability to induce amyloid-like pathology in vitro and in vivo with these fragments provides a means to investigate the downstream consequences of Aβ aggregation. researchgate.netmdpi.com For example, researchers can examine how the presence of Aβ(11-25) aggregates affects other cellular processes implicated in AD, such as tau protein phosphorylation, inflammation, and oxidative stress. frontiersin.orgfrontiersin.org

However, it is also important to note that the amyloid hypothesis has been challenged and is the subject of ongoing debate, partly due to the failure of many anti-amyloid therapies in clinical trials. apmreports.orgmdpi.com The use of specific peptide fragments in research contributes to a more nuanced understanding of the role of different Aβ species and their modifications in the disease process, which may help to explain some of the complexities and inconsistencies observed in clinical studies. nih.gov Research using these tools continues to be vital for exploring the multifaceted nature of AD and for identifying new therapeutic targets within and beyond the amyloid cascade.

Future Research Directions for Beta Amyloid 11 25 Studies

Elucidating Remaining Unresolved Questions in Aggregation

Despite extensive study, the precise mechanisms governing the self-assembly of Aβ(11-25) into ordered fibrils remain partially understood. A primary area of future inquiry is the detailed characterization of the initial nucleation events and the early-stage oligomers. The nature of these transient intermediates is a critical, yet unresolved, question in the field. researchgate.net It is still not fully clear how monomeric Aβ(11-25) peptides, which are largely unstructured in solution, transition to form β-sheet-rich structures that are the hallmark of amyloid fibrils. nih.gov

Key unresolved questions include:

The nature of the initial conformational change: What triggers the initial misfolding of the Aβ(11-25) monomer, and is there a specific, aggregation-prone conformation? researchgate.net

The role of environmental factors: While it's known that factors like pH and temperature influence aggregation, their precise effects on the Aβ(11-25) energy landscape and aggregation pathways need more detailed investigation. acs.org

The mechanism of secondary nucleation: It is unclear how existing fibrils of other amyloid peptides might catalyze the aggregation of Aβ(11-25), a process known as cross-seeding. researchgate.netpnas.org Understanding the structural basis of this phenomenon is crucial.

Structural polymorphism: Like full-length Aβ, fibrils formed from Aβ(11-25) can exhibit different morphologies. The factors that dictate which polymorphic form will dominate under specific conditions are not well established. acs.org

Studies have shown that Aβ(11-25) can form fibrils with antiparallel β-sheet characteristics. nih.govacs.org However, the dynamic process of how these sheets stack and elongate requires more granular investigation. The influence of specific residues within the 11-25 sequence on aggregation kinetics and fibril morphology is another area ripe for exploration. For instance, early studies have pointed to the potential importance of residues like His13 and Asp23 in fibrillogenesis, possibly through the formation of salt bridges. escholarship.org Future studies could build on this by systematically examining the contribution of each amino acid to the stability and structure of the resulting fibrils.

Advancements in Methodologies for Structural and Kinetic Analysis

Future research will increasingly rely on a combination of advanced experimental and computational methods:

Methodology Application in Aβ(11-25) Research Potential Insights
Solid-State NMR (ssNMR) Determining the high-resolution atomic structure of Aβ(11-25) fibrils. nih.govresearchgate.netProvides precise details on β-sheet arrangement (parallel vs. antiparallel), side-chain packing, and inter-residue contacts within the fibril core. frontiersin.org
Cryo-Electron Microscopy (Cryo-EM) Visualizing the three-dimensional structure of different Aβ(11-25) fibril polymorphs and potentially capturing intermediate oligomeric states. pnas.orgnih.govOffers insights into the overall fibril morphology, helical twist, and protofilament organization. nih.gov
Molecular Dynamics (MD) Simulations Simulating the early stages of Aβ(11-25) aggregation, from monomeric and dimeric states to the formation of small oligomers. frontiersin.orgbiorxiv.orgCan reveal transient conformations, predict aggregation-prone regions, and elucidate the thermodynamics and kinetics of the self-assembly process. biorxiv.org
Advanced Spectroscopies (e.g., 2D-IR) Probing the secondary structure and dynamics of Aβ(11-25) during the aggregation process with high temporal and structural resolution. mdpi.comCan distinguish between different types of β-sheet structures and track their evolution over time.
Single-Molecule Techniques Observing the aggregation of individual Aβ(11-25) peptides in real-time to understand the heterogeneity of aggregation pathways. oup.comProvides data on the distribution of oligomer sizes and the kinetics of individual nucleation and elongation events.

The integration of data from these diverse techniques will be crucial. For example, MD simulations can generate structural models of transient oligomers that can then be validated against experimental data from techniques like cryo-EM or ssNMR. biorxiv.org This synergistic approach is expected to provide a much more complete picture of the Aβ(11-25) aggregation landscape.

Designing Novel Peptide Fragments for Mechanistic Probes

A promising avenue for future research involves the rational design of new peptide fragments based on the Aβ(11-25) sequence to act as specific probes of the aggregation mechanism. frontiersin.org By systematically modifying the Aβ(11-25) sequence, researchers can investigate the roles of specific residues or regions in driving self-assembly.

This strategy can be employed in several ways:

Alanine (B10760859) Scanning Mutagenesis: Replacing individual amino acids with alanine can pinpoint which residues are critical for fibril formation. researchgate.net This has been used successfully to identify key residues for binding and inhibition in longer Aβ fragments. researchgate.net

Introducing Chemical Modifications: Incorporating unnatural amino acids, fluorescent labels, or spin labels at specific sites within the Aβ(11-25) sequence can create powerful tools for biophysical studies. nih.gov For example, fluorescently labeled peptides can be used in single-molecule fluorescence studies to directly visualize aggregation.

Creating Inhibitory Peptides: Based on the knowledge of key aggregation-prone regions like the central hydrophobic core (CHC), it is possible to design smaller peptide fragments that can bind to Aβ(11-25) and block its aggregation pathways. mazums.ac.irexonpublications.com For example, peptides based on the Aβ(17-21) sequence (LVFFA) have been shown to inhibit the aggregation of longer Aβ peptides. mazums.ac.ir Similar strategies could be applied to Aβ(11-25).

Developing "Stapled" or Cyclic Peptides: Introducing covalent cross-links to stabilize specific conformations (e.g., an α-helical state) can help to determine whether certain secondary structures act as on-pathway or off-pathway intermediates in the fibrillization process.

The knowledge gained from these studies is not only fundamental to understanding Aβ(11-25) itself but also has broader implications. These designed fragments can serve as models to understand how sequence and structure dictate aggregation propensity, providing insights that are transferable to the study of full-length Aβ and other amyloidogenic proteins. biorxiv.org Furthermore, identifying fragments that inhibit or alter the aggregation of Aβ(11-25) could provide a basis for designing novel therapeutic agents that target the more pathogenic full-length Aβ peptides. nih.govmdpi.com

Q & A

Q. How can researchers mitigate batch effects in large-scale Beta-Amyloid (11-25) screens?

  • Methodological Answer : Randomize sample processing order and include inter-batch controls. Use linear mixed-effects models to statistically adjust for batch variability. Report batch metadata (e.g., storage duration, technician ID) in public databases like AD Knowledge Portal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.